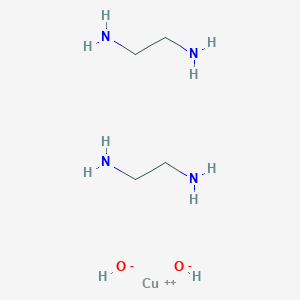Komeen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalysis
- Oxidation reactions: CuED can act as a catalyst for various oxidation reactions, including the oxidation of alcohols to aldehydes and ketones [Clinisciences, Bis(ethylenediamine)copper(II) hydroxide solution [14552-35-3], ].
- Oxygen reduction reaction (ORR): CuED has been explored as a potential electrocatalyst for the ORR, which plays a crucial role in fuel cells and metal-air batteries [Journal of the American Chemical Society, Efficient Oxygen Reduction Electrocatalysis on N-Doped Carbon Frameworks Embedded with Cu₂(OH)₂ Nanoparticles, ].
Enzyme Mimics
Due to its structural similarity to certain enzymes, CuED can mimic their activity, allowing researchers to study specific biological processes in a simpler and more controlled environment:
- Superoxide dismutase (SOD) mimic: CuED exhibits SOD-like activity, meaning it can scavenge superoxide radicals, which are harmful reactive oxygen species [Biochimica et Biophysica Acta (BBA) - General Subjects, Superoxide Dismutase Mimics: Design and Therapeutic Potential, ]. This property makes it a potential candidate for developing antioxidant drugs.
- Laccase mimic: CuED can mimic the activity of laccase, an enzyme that breaks down lignin, a major component of wood. This ability could be useful in developing new methods for biomass conversion [Journal of Molecular Catalysis A: Chemical, Laccase-like activity of Cu(en)₂(OH)₂ complexes immobilized on mesoporous silica, ].
Other Applications
Beyond catalysis and enzyme mimics, CuED finds use in various other scientific research areas:
- Biomedical applications: CuED has been investigated for its potential in antimicrobial and antifungal therapies due to its ability to damage the cell membranes of microorganisms [International Journal of Biological Macromolecules, Synthesis, characterization, and biological activity of novel Cu(II) complexes derived from ethylenediamine and schiff bases, ].
- Material science: CuED can be used as a precursor for the synthesis of various copper-based materials with interesting properties, such as high surface area and catalytic activity [Chemistry - A European Journal, A Facile Route to Highly Dispersed Cu Nanoparticles Supported on Mesoporous Silica SBA-15, ].
Komeen is an aquatic herbicide primarily composed of a copper ethylenediamine complex (CAS# 13426-91-0), which constitutes 22.9% of the product. It is designed for use in various water bodies, including freshwater lakes, ponds, fish hatcheries, and irrigation systems. Komeen effectively targets a range of aquatic weeds such as hydrilla, elodea, coontail, and several species of pondweeds, as well as filamentous and macro algae like Cladophora and Pithophora . Its effectiveness is maintained even in hard water conditions, making it versatile for different aquatic environments .
Komeen functions through the release of copper ions upon application, which disrupts the cellular processes of targeted aquatic plants. The mechanism involves the binding of copper to cellular proteins and enzymes, leading to oxidative stress and ultimately cell death in sensitive species. The specific reactions can vary depending on the water chemistry and the species of plants being treated .
Komeen exhibits selective toxicity towards various aquatic weeds while being less harmful to non-target organisms when applied correctly. It is particularly effective against invasive species like Eurasian watermilfoil and water hyacinth. The herbicide requires a minimum contact time of 3 to 24 hours to achieve effective control over sensitive weed species . Komeen's biological activity is influenced by factors such as water hardness, temperature, and pH levels.
The synthesis of Komeen involves complexing copper with ethylenediamine in a controlled environment to form the copper ethylenediamine complex. This process ensures that the copper remains soluble and bioavailable for effective herbicidal action. The exact details of the synthesis are proprietary but generally follow standard protocols for chelation chemistry in industrial applications .
Komeen is applied in various settings where aquatic weed management is crucial:
- Water Bodies: Effective in lakes, ponds, reservoirs, and irrigation systems.
- Aquaculture: Used in fish hatcheries to maintain water quality.
- Recreational Areas: Suitable for golf courses and ornamental ponds.
- Algal Control: Targets filamentous algae to improve water clarity and quality.
The herbicide can be used immediately after treatment for activities such as fishing and swimming, provided that local regulations are followed .
Several compounds share similarities with Komeen in terms of their herbicidal properties:
| Compound Name | Active Ingredient | Target Weeds | Unique Features |
|---|---|---|---|
| Diquat | Diquat dibromide | Broadleaf weeds and algae | Fast-acting contact herbicide |
| Endothall | Endothall | Submersed aquatic weeds | Systemic herbicide |
| Flumioxazin | Flumioxazin | Various aquatic weeds | Residual activity in sediment |
| Imazapyr | Imazapyr | Perennial and annual weeds | Soil-residual activity |
| Glyphosate | Glyphosate | Broad-spectrum terrestrial weeds | Non-selective systemic herbicide |
Komeen's uniqueness lies in its targeted action against specific aquatic plants while maintaining effectiveness across varying water chemistries, making it a preferred choice for managing problematic aquatic vegetation without significant impact on non-target species .
Related CAS
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
14552-35-3








